molecular formula C16H13NO2 B2691459 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one CAS No. 40728-70-9

6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B2691459
CAS No.: 40728-70-9
M. Wt: 251.285
InChI Key: QUXKKNQUHOSOSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one typically involves the reaction of 4-methylphenylamine with 2-hydroxybenzoic acid under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the oxazine ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired benzoxazine compound .

Industrial Production Methods

For large-scale industrial production, the synthesis process is optimized to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Electrophiles (e.g., halogens), nucleophiles (e.g., amines)

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzoxazine compounds .

Scientific Research Applications

6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid
  • 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde

Uniqueness

Compared to similar compounds, 6-methyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is unique due to its benzoxazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

6-methyl-2-(4-methylphenyl)-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-10-3-6-12(7-4-10)15-17-14-8-5-11(2)9-13(14)16(18)19-15/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXKKNQUHOSOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.